2-Amino-5-bromo-4-methylthiazole hydrochloride
Overview
Description
2-Amino-5-bromo-4-methylthiazole hydrochloride is a chemical compound with the molecular formula C4H5BrN2S · HCl and a molecular weight of 229.53 g/mol . This compound is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride typically involves the bromination of 4-methylthiazole followed by amination. The general synthetic route can be summarized as follows:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4-methylthiazole.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position, forming 2-Amino-5-bromo-4-methylthiazole.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methylthiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole compounds with altered ring structures.
Scientific Research Applications
2-Amino-5-bromo-4-methylthiazole hydrochloride is widely used in scientific research due to its versatile reactivity and structural properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methylthiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions and reactivity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole hydrochloride
- 2-Amino-5-acetyl-4-methylthiazole hydrochloride
- Methyl 2-amino-5-methylthiazole-4-carboxylate
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
Uniqueness
2-Amino-5-bromo-4-methylthiazole hydrochloride is unique due to the presence of both bromine and amino groups on the thiazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSIBXEPMKIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596831 | |
Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133692-16-7 | |
Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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